2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide
CAS No.: 1223786-86-4
Cat. No.: VC2993221
Molecular Formula: C27H41N7OS
Molecular Weight: 511.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223786-86-4 |
|---|---|
| Molecular Formula | C27H41N7OS |
| Molecular Weight | 511.7 g/mol |
| IUPAC Name | 2-[[5-(tert-butylamino)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(2-methylpiperidin-1-yl)propyl]acetamide |
| Standard InChI | InChI=1S/C27H41N7OS/c1-19-11-13-21(14-12-19)23-24(30-27(3,4)5)34-25(29-23)36-26(31-34)32(6)18-22(35)28-15-9-17-33-16-8-7-10-20(33)2/h11-14,20,30H,7-10,15-18H2,1-6H3,(H,28,35) |
| Standard InChI Key | YITFXEQZEFRMHX-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CCCNC(=O)CN(C)C2=NN3C(=C(N=C3S2)C4=CC=C(C=C4)C)NC(C)(C)C |
| Canonical SMILES | CC1CCCCN1CCCNC(=O)CN(C)C2=NN3C(=C(N=C3S2)C4=CC=C(C=C4)C)NC(C)(C)C |
Introduction
The compound 2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b] thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide is a complex organic molecule that incorporates several pharmacophores, including imidazo[2,1-b] thiadiazole, p-tolyl, and 2-methylpiperidin-1-yl groups. This compound is likely designed to exploit the biological activities associated with these moieties, such as antimicrobial, anti-inflammatory, and anticancer properties, which are commonly observed in similar structures .
Synthesis and Structural Confirmation
The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b] thiadiazole core. This can be achieved through condensation reactions involving appropriate precursors. The introduction of the tert-butylamino and p-tolyl groups would likely involve electrophilic substitution reactions, while the attachment of the 2-methylpiperidin-1-ylpropyl moiety could be facilitated by amide bond formation.
Structural confirmation would typically involve spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. These techniques help identify the presence of specific functional groups and confirm the molecular structure .
3.1. Antimicrobial Activity
Compounds with the imidazo[2,1-b] thiadiazole scaffold have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the p-tolyl group may enhance this activity due to its potential to interact with biological targets.
3.2. Anticancer Activity
Imidazo[2,1-b] thiadiazole derivatives have been explored for their anticancer properties, including antiproliferative effects against various cancer cell lines . The addition of a 2-methylpiperidin-1-ylpropyl group could influence the compound's ability to interact with specific cancer-related targets.
3.3. Anti-inflammatory Activity
Some thiadiazole compounds have demonstrated anti-inflammatory potential, which could be relevant for this compound depending on its specific interactions with inflammatory pathways .
Data Tables
Given the lack of specific data on this exact compound, we can infer potential properties based on similar structures. Here is a hypothetical table summarizing some expected characteristics:
| Property | Expected Value/Range |
|---|---|
| Molecular Weight | Approximately 500-600 g/mol |
| Solubility | Moderate in organic solvents |
| Melting Point | 150-250°C |
| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Potential antiproliferative effects against cancer cell lines |
| Anti-inflammatory Activity | Possible inhibition of inflammatory pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume